4-({1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
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Overview
Description
4-({1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, an azetidine ring, and a brominated methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the brominated methoxyphenyl group. The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The brominated methoxyphenyl group is introduced via a bromination reaction using bromine or a brominating agent.
The final step involves coupling the azetidine ring with the brominated methoxyphenyl group and the pyridine-2-carboxamide moiety. This coupling reaction can be facilitated by using a suitable catalyst, such as palladium, under mild reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis systems can be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- **4-({1-[(5-chloro-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- **4-({1-[(5-fluoro-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
Uniqueness
4-({1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially improving its efficacy in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-[1-[(5-bromo-2-methoxyphenyl)methyl]azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c1-23-16-3-2-12(18)6-11(16)8-21-9-14(10-21)24-13-4-5-20-15(7-13)17(19)22/h2-7,14H,8-10H2,1H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGURQVFCWQPHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CC(C2)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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